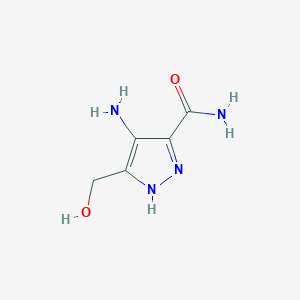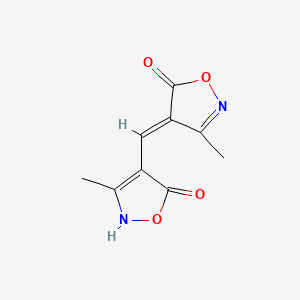
4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes two isoxazole rings connected by a methylene bridge and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Introduction of the methylene bridge: This step involves the condensation of the two isoxazole rings using a suitable methylene donor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The isoxazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isoxazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of “4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isoxazole rings play a crucial role in its binding to enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: The parent compound with a single isoxazole ring.
3-Methylisoxazole: A derivative with a methyl group on the isoxazole ring.
5-Hydroxyisoxazole: A derivative with a hydroxyl group on the isoxazole ring.
Uniqueness
“4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” is unique due to its dual isoxazole rings connected by a methylene bridge and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8N2O4 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
(4E)-3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H8N2O4/c1-4-6(8(12)14-10-4)3-7-5(2)11-15-9(7)13/h3,10H,1-2H3/b7-3+ |
Clave InChI |
MQOVAKQJAKULLB-XVNBXDOJSA-N |
SMILES isomérico |
CC1=C(C(=O)ON1)/C=C/2\C(=NOC2=O)C |
SMILES canónico |
CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


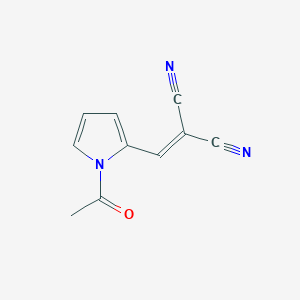
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
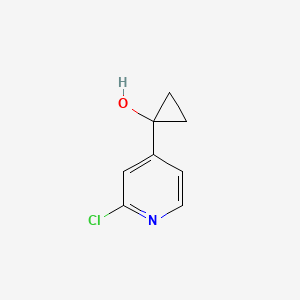

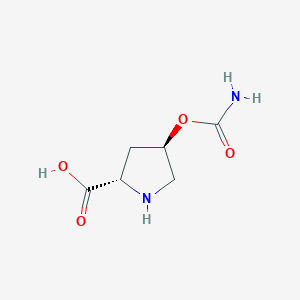

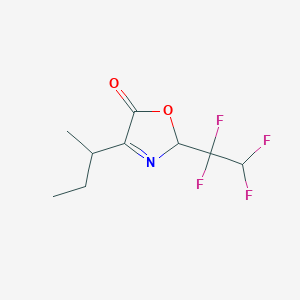


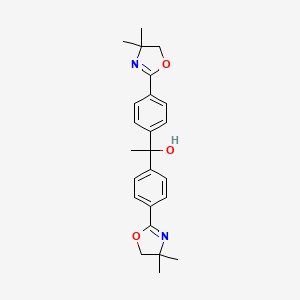
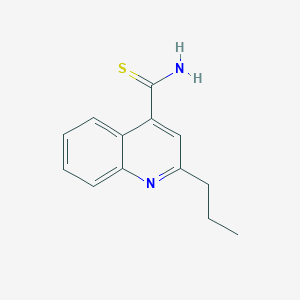

![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
